molecular formula C8H18Cl2N2O3S B1520452 3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride CAS No. 1235441-10-7

3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Cat. No. B1520452
M. Wt: 293.21 g/mol
InChI Key: JMCLJEPUZAFCRH-UHFFFAOYSA-N
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Description

“3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride” is a chemical compound with the molecular formula C8H18Cl2N2O3S and a molecular weight of 293.21 . It is used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.21 . Other physical and chemical properties like boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis and Reaction Studies

Researchers have investigated the synthesis and reactions of compounds related to "3-Hydroxy-4-(piperazin-1-yl)-1lambda^6-thiolane-1,1-dione dihydrochloride," focusing on the development of new synthetic routes and the characterization of the resulting compounds. For instance, Shin et al. (1983) explored the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide, leading to derivatives with potential biological activities (Shin et al., 1983).

Antifungal and Antitumor Activities

Compounds structurally related to "3-Hydroxy-4-(piperazin-1-yl)-1lambda^6-thiolane-1,1-dione dihydrochloride" have been synthesized and evaluated for their potential antifungal and antitumor activities. Volkova et al. (2020) reported on a novel potential antifungal compound, demonstrating its solubility thermodynamics and partitioning processes in biologically relevant solvents, suggesting potential applications in the treatment of fungal infections (Volkova et al., 2020). Additionally, Mancilla et al. (2002) discussed the synthesis and characterization of piperazine-2,6-diones, highlighting their antitumor activity against various cancer cell lines, emphasizing the therapeutic potential of these compounds (Mancilla et al., 2002).

Luminescent Properties and Photo-induced Electron Transfer

The study of luminescent properties and photo-induced electron transfer in compounds with piperazine substituents, such as Gan et al. (2003) investigated, could lead to applications in materials science and photophysics. They synthesized novel piperazine substituted naphthalimide model compounds and explored their luminescent properties, providing insights into the potential use of these compounds in the development of new luminescent materials (Gan et al., 2003).

properties

IUPAC Name

1,1-dioxo-4-piperazin-1-ylthiolan-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.2ClH/c11-8-6-14(12,13)5-7(8)10-3-1-9-2-4-10;;/h7-9,11H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCLJEPUZAFCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2CS(=O)(=O)CC2O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 2
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 4
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 5
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Reactant of Route 6
3-Hydroxy-4-(piperazin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride

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